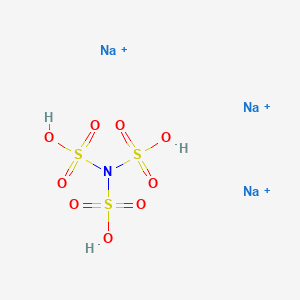
Trisodium nitridotrisulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium nitridotrisulphate is a chemical compound with the molecular formula NO9S3.3Na and a molecular weight of 323.166 g/mol . It is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trisodium nitridotrisulphate can be synthesized through various chemical reactions. One common method involves the reaction of sodium sulphate with nitrogen-containing compounds under controlled conditions. The reaction typically requires specific temperatures and pH levels to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration of reactants. The final product is then purified and crystallized to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Trisodium nitridotrisulphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often require the presence of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation reactions may produce sulphate ions, while reduction reactions can yield sulphide ions .
Wissenschaftliche Forschungsanwendungen
Trisodium nitridotrisulphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and metabolic pathways.
Medicine: Research has explored its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: This compound is employed in industrial processes, such as water treatment and the production of specialty chemicals
Wirkmechanismus
The mechanism of action of trisodium nitridotrisulphate involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can influence various biochemical processes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, impacting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trisodium citrate: Another trisodium salt with different chemical properties and applications.
Trisodium phosphate: Known for its use in cleaning agents and water treatment.
Trisodium nitrilotriacetate: Used as a chelating agent in various industrial applications.
Uniqueness
Trisodium nitridotrisulphate is unique due to its specific molecular structure and reactivity. Its ability to undergo multiple types of chemical reactions and form complexes with metal ions distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
34890-55-6 |
|---|---|
Molekularformel |
H3NNa3O9S3+3 |
Molekulargewicht |
326.2 g/mol |
IUPAC-Name |
trisodium;disulfosulfamic acid |
InChI |
InChI=1S/H3NO9S3.3Na/c2-11(3,4)1(12(5,6)7)13(8,9)10;;;/h(H,2,3,4)(H,5,6,7)(H,8,9,10);;;/q;3*+1 |
InChI-Schlüssel |
IYJHFYRQLRMLLW-UHFFFAOYSA-N |
Kanonische SMILES |
N(S(=O)(=O)O)(S(=O)(=O)O)S(=O)(=O)O.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



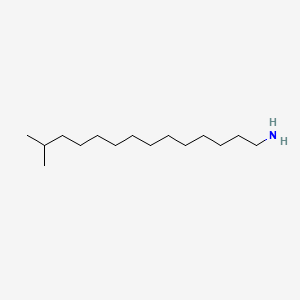
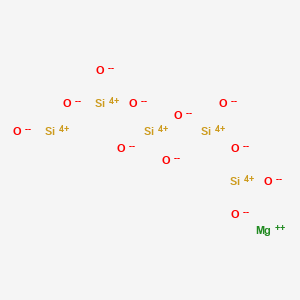

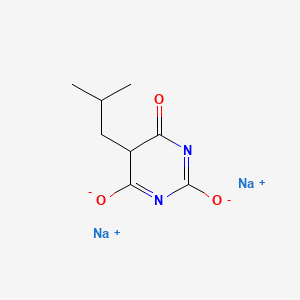

![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12644690.png)
![Tribenzo[b,m,tuv]picene](/img/structure/B12644694.png)
![N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12644695.png)

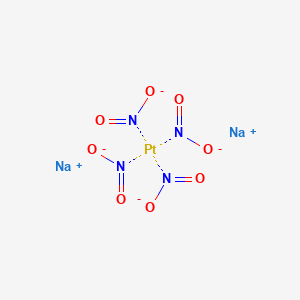
![Benzenesulfonamide, 3-(hexahydro-1H-1,4-diazepin-1-yl)-4-methoxy-N-[3-(methoxymethyl)phenyl]-](/img/structure/B12644703.png)


